An In-depth Technical Guide to 2,4-Difluoro-6-nitrophenylacetonitrile: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 2,4-Difluoro-6-nitrophenylacetonitrile: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-6-nitrophenylacetonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from structurally related molecules.
Chemical Identity and Structural Formula
2,4-Difluoro-6-nitrophenylacetonitrile is identified by the Chemical Abstracts Service (CAS) Registry Number 1804517-53-0 .[1][2] Based on its IUPAC name, the structural formula consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro group at position 6, and an acetonitrile group at position 1.
Caption: Chemical structure of 2,4-Difluoro-6-nitrophenylacetonitrile.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1804517-53-0 | [1][2] |
| Molecular Formula | C₈H₃F₂N₃O₂ | Calculated |
| Molecular Weight | 211.13 g/mol | Calculated |
Proposed Synthesis Pathway
While a specific, validated experimental protocol for the synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile is not documented in readily available scientific literature, a plausible synthetic route can be proposed based on established organic chemistry reactions, particularly the nucleophilic aromatic substitution (SNAAr) of a suitable precursor.
A likely starting material for this synthesis is 1,3-difluoro-5-nitrobenzene . The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. The introduction of the cyanomethyl group could be achieved through a reaction with an appropriate cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Caption: Proposed synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile.
Causality Behind Experimental Choices:
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Choice of Precursor: 1,3-Difluoro-5-nitrobenzene is a logical precursor because the nitro group strongly activates the positions ortho and para to it for nucleophilic substitution. The fluorine atoms are good leaving groups in SNAAr reactions.
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Choice of Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.
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Choice of Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAAr reactions as they can solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. They also have high boiling points, allowing the reaction to be heated to overcome the activation energy barrier.
Potential Applications in Drug Discovery and Medicinal Chemistry
The nitrile functional group is a versatile pharmacophore found in numerous approved drugs.[3] Its presence can influence a molecule's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Given these characteristics, 2,4-Difluoro-6-nitrophenylacetonitrile can be considered a valuable building block or intermediate in the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening against various biological targets.
Potential Therapeutic Areas:
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings and nitrile groups.
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Neuroscience: The structural motifs present in this molecule are found in compounds targeting central nervous system (CNS) receptors.
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Inflammatory Diseases: Fluorinated compounds are often explored for their potential to modulate inflammatory pathways.
It is important to note that these are potential applications based on the structural features of the molecule and trends in drug discovery. Specific biological activity for 2,4-Difluoro-6-nitrophenylacetonitrile has not been reported.
Spectroscopic Characterization (Theoretical)
Although experimental spectroscopic data for 2,4-Difluoro-6-nitrophenylacetonitrile is not available, the expected spectral characteristics can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the neighboring fluorine and nitro groups. A signal for the methylene (-CH₂-) protons of the acetonitrile group would also be present, likely showing coupling to the adjacent fluorine atom.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and nitro substituents. The carbon of the nitrile group would appear in the characteristic downfield region for nitriles.
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¹⁹F NMR: The fluorine NMR spectrum would be a key characterization technique, showing two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine atoms would provide definitive information about their positions on the aromatic ring.
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IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch) around 2250 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretches) around 1530 and 1350 cm⁻¹, and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.13 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group and the cyanide radical.
Safety and Handling
A safety data sheet (SDS) for 2,4-Difluoro-6-nitrophenylacetonitrile indicates that it is a chemical substance.[2] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific SDS provided by the supplier.
Conclusion
2,4-Difluoro-6-nitrophenylacetonitrile is a fluorinated aromatic nitrile with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, a plausible synthetic approach, and its potential applications based on established chemical principles. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.
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